4-Chloro-5-methylindolin-2-one
Description
4-Chloro-5-methylindolin-2-one is a halogenated indolinone derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . The compound features a chloro substituent at the 4-position and a methyl group at the 5-position of the indole ring. It is typically stored at 2–8°C, though its CAS number, boiling point, and hazard data remain unspecified in available literature . Indolinones are recognized for their structural versatility in medicinal chemistry, often serving as precursors or intermediates for bioactive molecules.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
PFXOURUQNDVNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Chloro-5-methylindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 4-chloro-5-methylindolin-2-one and its analogs:
Physicochemical and Stability Considerations
- Solubility and Stability : The methyl group in this compound likely enhances lipophilicity compared to hydroxyl- or dione-substituted analogs (e.g., ).
- Thermal Stability: Halogenated indolinones generally exhibit moderate thermal stability, though brominated derivatives () may decompose at lower temperatures due to weaker C-Br bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
